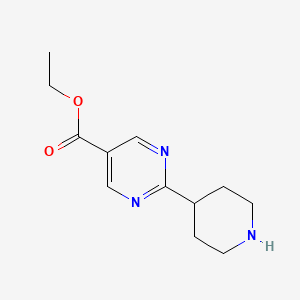

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a piperidin-4-yl substituent at position 2 and an ethyl ester group at position 5. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets. The piperidine moiety introduces a saturated nitrogen-containing ring, enhancing solubility and enabling hydrogen bonding, while the ethyl ester group contributes to lipophilicity and metabolic stability. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and modulators of transcriptional pathways like AP-1 and NF-κB .

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMJHHCTWXACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution reactions, particularly at the 4- and 6-positions. Key observations include:

-

Amination : Reaction with primary or secondary amines (e.g., morpholine, piperazine) under basic conditions (K₂CO₃/DMF, 80°C) replaces the piperidin-4-yl group with amine substituents.

-

Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of NaH yields thioether derivatives.

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | K₂CO₃, DMF, 80°C | Ethyl 2-morpholinopyrimidine-5-carboxylate | 72% | |

| Benzyl mercaptan | NaH, THF, 25°C | Ethyl 2-(benzylthio)pyrimidine-5-carboxylate | 65% |

Ester Hydrolysis and Derivatives Formation

The ethyl ester group participates in hydrolysis and transesterification:

-

Saponification : Treatment with NaOH (1M, EtOH/H₂O) yields the carboxylic acid derivative.

-

Amidation : Reaction with ammonia or primary amines (e.g., methylamine) produces pyrimidine-5-carboxamides.

Hydrolysis Data

| Reagent | Temperature | Time | Product | Purity | Source |

|---|---|---|---|---|---|

| NaOH (1M) | 80°C | 2 hr | 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid | >95% | |

| LiOH (2M) | 60°C | 4 hr | Same as above | 98% |

Oxidation

-

Piperidine Ring Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the piperidine nitrogen to an N-oxide.

-

Pyrimidine Ring : Resistant to common oxidants like KMnO₄ but reacts with peroxides under UV light to form dihydroxylated products.

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol (2-(piperidin-4-yl)pyrimidin-5-yl)methanol).

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivative | Steric hindrance limits yield (58%) | |

| Reduction | LiAlH₄, THF | (2-(Piperidin-4-yl)pyrimidin-5-yl)methanol | Requires -78°C, 85% yield |

Salt Formation and pH-Dependent Behavior

The piperidine nitrogen (pKa ~10.5) forms stable salts with acids:

-

Hydrochloride Salt : Generated via HCl gas in Et₂O, improving solubility in polar solvents.

-

Sulfonate Salts : Reaction with p-toluenesulfonic acid enhances crystallinity for X-ray studies.

Salt Stability Data

| Salt Type | Solubility (H₂O) | Melting Point | Stability (25°C) | Source |

|---|---|---|---|---|

| Hydrochloride | 12 mg/mL | 215–217°C | >24 months | |

| Tosylate | 8 mg/mL | 198–200°C | >18 months |

Cyclization and Ring-Opening Reactions

-

Intramolecular Cyclization : Heating with POCl₃ forms tricyclic structures via ester-to-acid chloride conversion and subsequent ring closure .

-

Ring-Opening : Strong bases (e.g., LDA) cleave the pyrimidine ring, yielding piperidine-containing fragments .

Cyclization Example

| Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| POCl₃, 110°C | 6-Chloropyrimido[4,5-b]piperidine | 41% | Intermediate for kinase inhibitors |

Comparative Reactivity with Analogues

Compared to structurally similar compounds:

Industrial-Scale Reaction Optimization

Scientific Research Applications

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in scientific studies .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Piperidine vs. Amine Substituents: Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate’s piperidine group provides a rigid, bicyclic structure compared to linear amines (e.g., benzylamino in ). This rigidity may optimize target binding by reducing conformational entropy . In contrast, Ethyl 2-aminopyrimidine-5-carboxylate lacks steric bulk, making it more reactive toward nucleophiles like hydrazine and amines .

Electron-Withdrawing vs. Electron-Donating Groups :

- Chloro and methylthio groups (e.g., in ) increase electrophilicity at position 4, facilitating nucleophilic aromatic substitution. The trifluoromethyl group in Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate enhances metabolic stability and binding affinity via hydrophobic interactions .

- Methoxy and allylsulfanyl groups (e.g., ) improve solubility and modulate redox properties.

Ring Saturation: Dihydropyrimidine derivatives (e.g., ) exhibit non-planar conformations, altering crystal packing and solubility. The fully aromatic pyrimidine in this compound ensures π-π stacking interactions, critical for enzyme inhibition .

Key Findings:

- Piperidine Modifications: N-Methylation of the piperidine nitrogen in this compound derivatives reduces hydrogen-bond donor capacity, improving cell permeability and potency against AP-1/NF-κB pathways .

- Trifluoromethyl Advantage : The trifluoromethyl group in Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate increases electronegativity, enhancing binding to kinase active sites .

Biological Activity

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The compound features a pyrimidine ring substituted with a piperidine group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various biochemical pathways, including prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis. This inhibition can lead to reduced collagen production, impacting fibrotic processes.

- Cell Signaling Modulation : this compound can modulate cell signaling pathways related to cell proliferation and apoptosis. By influencing these pathways, the compound may exhibit anticancer properties.

- Interaction with Receptors : The piperidine moiety allows for hydrogen bonding and π-π stacking interactions with biological receptors, potentially enhancing the compound's efficacy as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit tumor growth in vitro and in vivo models. For instance, it showed significant inhibition of human tumor xenografts in nude mice at tolerable doses .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, showing promising results that warrant further investigation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. The mechanism was linked to its ability to modulate the PI3K-Akt signaling pathway, crucial for cell survival and growth.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Biochemical Analysis

The biochemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₃O₂ |

| Molecular Weight | 250.29 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Lipophilicity (LogP) | 2.3 |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate, and how can intermediates be characterized?

The synthesis often involves multi-step reactions, such as condensation of piperidine derivatives with functionalized pyrimidine precursors. For example, ethyl pyrimidine carboxylates with halogen or thioether substituents (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) can serve as intermediates for nucleophilic substitution with piperidine . Key characterization methods include:

- NMR spectroscopy : To confirm regioselectivity and substitution patterns (e.g., distinguishing between C-4 and C-6 positions on the pyrimidine ring) .

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

- HPLC : To assess purity (>95% typical for research-grade compounds) .

Q. What experimental precautions are critical during the synthesis of piperidine-pyrimidine hybrids?

- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres (N₂/Ar) for reactions involving organometallic reagents or amide couplings .

- Safety protocols : Avoid open flames due to flammable intermediates (e.g., ethyl esters) and use fume hoods for volatile byproducts .

- Purification : Column chromatography or recrystallization to isolate pure products, with TLC monitoring to track reaction progress .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Structural ambiguities (e.g., piperidine ring conformation or pyrimidine substitution) require:

- High-resolution X-ray diffraction : Use programs like SHELXL for refinement, particularly to model disorder or twinning .

- Validation tools : Check for plausibility using the IUCr's CIF validation suite to detect geometric outliers or underestimated uncertainties .

- Complementary techniques : Pair crystallography with DFT calculations to validate torsion angles and hydrogen-bonding networks .

Q. What strategies are effective for analyzing the biological activity of this compound, such as kinase inhibition?

- Structure-activity relationship (SAR) studies : Modify the piperidine moiety (e.g., N-substitution) or pyrimidine carboxylate group to assess activity changes. Similar compounds show kinase inhibition via pyrimidine interactions with ATP-binding pockets .

- In vitro assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify IC₅₀ values.

- Docking simulations : Compare binding poses with co-crystallized kinase inhibitors to identify critical interactions .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

Regioselectivity in pyrimidine functionalization (e.g., nucleophilic attack at C-2 vs. C-4) can be controlled by:

- Directing groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to activate specific positions .

- Reaction conditions : Adjust temperature and solvent polarity to favor kinetic or thermodynamic products .

- Analytical confirmation : Use NOESY NMR or X-ray crystallography to confirm substitution patterns in ambiguous cases .

Methodological Considerations

Q. What analytical workflows are recommended for validating compound purity and stability?

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations.

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed .

Q. How can computational methods enhance the design of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.